(S)-3-fluoropropane-1,2-diol (S)-3-fluoropropane-1,2-diol
Brand Name: Vulcanchem
CAS No.: 33644-25-6
VCID: VC2315392
InChI: InChI=1S/C3H7FO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m1/s1
SMILES: C(C(CF)O)O
Molecular Formula: C3H7FO2
Molecular Weight: 94.08 g/mol

(S)-3-fluoropropane-1,2-diol

CAS No.: 33644-25-6

Cat. No.: VC2315392

Molecular Formula: C3H7FO2

Molecular Weight: 94.08 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-fluoropropane-1,2-diol - 33644-25-6

Specification

CAS No. 33644-25-6
Molecular Formula C3H7FO2
Molecular Weight 94.08 g/mol
IUPAC Name (2S)-3-fluoropropane-1,2-diol
Standard InChI InChI=1S/C3H7FO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m1/s1
Standard InChI Key PQDNJBQKAXAXBQ-GSVOUGTGSA-N
Isomeric SMILES C([C@@H](CF)O)O
SMILES C(C(CF)O)O
Canonical SMILES C(C(CF)O)O

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

(S)-3-fluoropropane-1,2-diol is a three-carbon chain organic compound with a fluorine atom at the third carbon position and hydroxyl groups at the first and second positions. The compound exhibits specific stereochemistry with the (S) configuration at the second carbon atom .

PropertyValue
CAS Number33644-25-6
Molecular FormulaC₃H₇FO₂
Molecular Weight94.08 g/mol
IUPAC Name(2S)-3-fluoropropane-1,2-diol
Chemical StructureThree-carbon chain with fluorine at C-3 and hydroxyl groups at C-1 and C-2
Stereochemistry(S) configuration at C-2

Structural Identifiers

The compound can be identified through various chemical notation systems that precisely describe its molecular structure and configuration :

IdentifierValue
InChIInChI=1S/C3H7FO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m1/s1
InChI KeyPQDNJBQKAXAXBQ-GSVOUGTGSA-N
SMILES NotationC(C@@HO)O
Canonical SMILESFCC(O)CO

Synonyms

The compound is known by several alternative names in scientific literature and commercial catalogs :

  • (S)-3-fluoro-1,2-propanediol

  • 1-Deoxy-1-fluoro-L-glycerol

  • 1,2-Propanediol, 3-fluoro-, (2S)-

  • 1,2-Propanediol, 3-fluoro-, (S)-

  • (2S)-3-Fluoropropane-1,2-diol

Physical and Chemical Properties

Physical Properties

(S)-3-fluoropropane-1,2-diol is characterized by specific physical properties that determine its behavior in various environments :

PropertyValue
Physical StateTypically a colorless liquid or solid, depending on temperature and purity
SolubilitySoluble in water and organic solvents
Molecular Weight94.08 g/mol
LogP-0.6909 (indicating moderate hydrophilicity)
Topological Polar Surface Area (TPSA)40.46

Structural Features

The molecule possesses several important structural features that influence its reactivity and applications :

FeatureValue
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds2
Stereocenter1 (at C-2)
Functional GroupsPrimary alcohol, secondary alcohol, organofluorine

Chemical Reactivity

The presence of a fluorine atom in (S)-3-fluoropropane-1,2-diol significantly influences its chemical behavior :

  • The C-F bond introduces increased stability compared to non-fluorinated analogs

  • The hydroxyl groups can participate in hydrogen bonding

  • The fluorine atom's high electronegativity affects the electron density distribution

  • The compound can undergo typical alcohol reactions (esterification, oxidation)

  • Potential for selective reactivity between the primary and secondary hydroxyl groups

Synthesis Methods

General Synthetic Approaches

The synthesis of (S)-3-fluoropropane-1,2-diol can be achieved through various methods, with stereoselective approaches being particularly important for maintaining the desired (S) configuration :

Synthetic MethodKey Features
Epoxidation-FluorinationInvolves epoxidation of an alkene followed by regioselective opening with a fluoride source
Chiral Starting Material ApproachUses naturally occurring chiral compounds as starting materials
Kinetic ResolutionSeparation of enantiomers through different reaction rates
Enzymatic MethodsEmploys biocatalysts for stereoselective transformations

Regioselective Fluorohydrin Synthesis

Recent research has focused on developing efficient methods for regioselective fluorohydrin synthesis, which can be applied to prepare (S)-3-fluoropropane-1,2-diol :

A notable approach involves the transformation of allylsilanes into the corresponding 3-silylfluorohydrin through a sequence of:

  • Epoxidation of the allylsilane

  • Treatment with fluoride sources (e.g., HF·Et₃N)

This method can produce fluorohydrins with controlled stereochemistry, although the enantiopurity can vary depending on the starting materials and reaction conditions .

ParameterDetails
Common Purity≥95%
Available QuantitiesTypically 100 mg to 1 g
Pricing Range€336.00 - €1,207.00 (varying by quantity and supplier)
Delivery TimesTypically 5-25 days depending on supplier

Product Specifications

Commercial samples of (S)-3-fluoropropane-1,2-diol are characterized by the following typical specifications :

SpecificationValue
Purity≥95%
FormTypically provided as a solid or solution
Storage ConditionsGenerally 4°C
Shipping ConditionsRoom temperature in continental US; may vary elsewhere
Intended UseResearch and further manufacturing, not for direct human use

Applications in Research and Industry

Pharmaceutical Applications

(S)-3-fluoropropane-1,2-diol has several important applications in pharmaceutical research :

  • Serves as a building block in the synthesis of fluorinated pharmaceutical agents

  • Used in the development of antiviral compounds

  • Employed in anticancer drug research

  • Contributes to the creation of drugs with improved pharmacokinetic properties

  • Enhances binding affinity and selectivity in drug-target interactions

Synthetic Chemistry Applications

In organic synthesis, this compound has several valuable uses :

  • Functions as a chiral building block for complex molecule synthesis

  • Provides a means to introduce fluorine into molecular frameworks

  • Serves as a precursor for various fluorinated derivatives

  • Used in studies of stereoselective reactions

  • Employed in the development of reaction methodologies

Biochemical and Metabolic Research

The compound has significant value in biochemical research contexts:

  • Used as a probe in enzyme mechanism studies

  • Employed in metabolic pathway investigations

  • Utilized in studying the effects of fluorination on biological activity

  • Helps understand structure-activity relationships in biochemical processes

  • Serves as a tool for investigating fluorine-specific interactions in biological systems

Biological Activity

Interaction with Biological Systems

The biological activities of (S)-3-fluoropropane-1,2-diol and its derivatives are of interest in various research contexts:

Biological SystemObserved Effects
Enzyme InteractionsMay act as competitive inhibitors for certain enzymes
Metabolic PathwaysCan influence glycerol metabolism
Receptor BindingFluorine can enhance binding affinity and selectivity
Antimicrobial PropertiesSome derivatives exhibit activity against bacterial strains

Structure-Activity Relationships

The specific stereochemistry and the presence of fluorine contribute significantly to the biological activity of (S)-3-fluoropropane-1,2-diol:

Analytical Methods

Identification and Characterization Techniques

Several analytical methods are commonly used to identify and characterize (S)-3-fluoropropane-1,2-diol :

Analytical TechniqueApplication
Nuclear Magnetic Resonance (NMR)Structure confirmation, determination of enantiomeric purity
Mass SpectrometryMolecular weight confirmation, fragmentation pattern analysis
Infrared SpectroscopyFunctional group identification
Chiral ChromatographyEnantiomeric purity assessment
X-ray CrystallographyAbsolute configuration determination
Hazard ClassificationDetails
GHS PictogramGHS02 (Flammable)
Signal WordDanger
UN Number1993
Hazard Class3
Packing GroupIII
Hazard StatementsH225 (Highly flammable liquid and vapor)
Precautionary StatementsP210, P243, P273, P403 (Keep away from heat/sparks/open flames/hot surfaces; Take precautionary measures against static discharge; Avoid release to the environment; Store in a well-ventilated place)

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